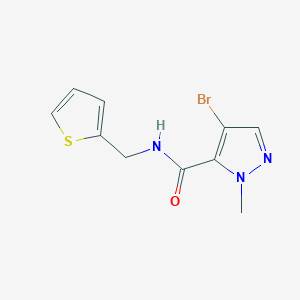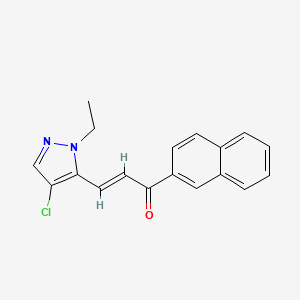![molecular formula C14H14FN5O3 B14928092 N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14928092.png)
N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is a complex organic compound that features a combination of fluorophenyl, nitropyrazolyl, and propanohydrazide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Pyrazole Introduction: The hydrazone is then reacted with 4-nitro-1H-pyrazole under acidic conditions to introduce the pyrazole ring.
Final Condensation: The final step involves the condensation of the intermediate with 2-methyl-3-chloropropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The hydrazide moiety can be oxidized to the corresponding carboxylic acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Amino Derivative: From the reduction of the nitro group.
Carboxylic Acid: From the oxidation of the hydrazide moiety.
Substituted Fluorophenyl Derivatives: From nucleophilic aromatic substitution reactions.
科学的研究の応用
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.
Material Science: Possible applications in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
作用機序
The mechanism of action of N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[(E)-1-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is unique due to the presence of both the nitropyrazolyl and fluorophenyl moieties, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C14H14FN5O3 |
|---|---|
分子量 |
319.29 g/mol |
IUPAC名 |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H14FN5O3/c1-10(8-19-9-13(7-17-19)20(22)23)14(21)18-16-6-11-2-4-12(15)5-3-11/h2-7,9-10H,8H2,1H3,(H,18,21)/b16-6+ |
InChIキー |
REAXKKZRPGXHCG-OMCISZLKSA-N |
異性体SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F |
正規SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3-Dichlorophenoxy)methyl]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-4-methoxybenzamide](/img/structure/B14928011.png)
![N-(5-chloropyridin-2-yl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14928016.png)
![(2E)-3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928024.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B14928037.png)

![2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928044.png)
![5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928045.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14928057.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14928063.png)
![2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B14928065.png)
![8,9-dimethyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928066.png)

![Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14928100.png)
